molecular formula C21H43N5O15S B3068341 Nebramycin II (sulfate) CAS No. 41194-16-5

Nebramycin II (sulfate)

Cat. No.: B3068341
CAS No.: 41194-16-5
M. Wt: 637.7 g/mol
InChI Key: WGLYHYWDYPSNPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nebramycin II (sulfate) is produced through the fermentation of Streptomyces tenebrarius. The process involves culturing the bacterium in an aqueous nutrient culture medium under aerobic conditions. The fermentation is typically carried out at a temperature between 37°C and 43°C for about 4 to 7 days . The antibiotic is then recovered from the filtered fermentation broth by chromatography over a cationic exchange resin .

Industrial Production Methods: In industrial settings, the production of Nebramycin II (sulfate) follows a similar fermentation process. The bacterium is grown in large fermenters, and the antibiotic is extracted and purified using chromatography techniques. The pH of the solution is adjusted to about 4.5 to facilitate the precipitation of the antibiotic as insoluble salts .

Chemical Reactions Analysis

Types of Reactions: Nebramycin II (sulfate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the antibiotic’s structure to enhance its efficacy and reduce resistance.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in Nebramycin II (sulfate).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines to replace specific groups in the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Nebramycin II (sulfate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Nebramycin II (sulfate) stands out due to its specific production method and unique structural features, making it a valuable compound in both veterinary medicine and scientific research.

Properties

IUPAC Name

5-amino-2-[[7-amino-6-(4,6-diamino-2,3-dihydroxycyclohexyl)oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N5O11.H2O4S/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31;1-5(2,3)4/h5-21,26-32H,2-4,22-25H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLYHYWDYPSNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41194-16-5
Record name 4-O-[(2R,3R,4aS,6R,7S,8R,8aR)-3-amino-6-(4-amino-4-deoxy-α-D-glucopyranosyloxy)-8-hydroxy-7-methylaminoperhydropyrano[3,2-b]pyran-2-yl]-2-deoxystreptamine, sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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